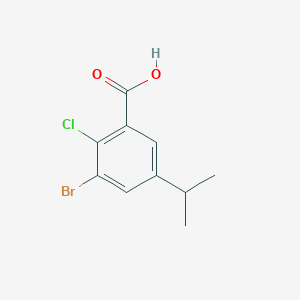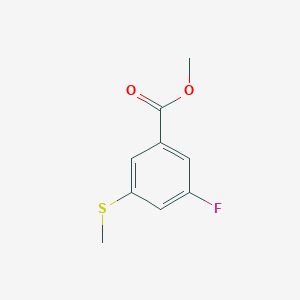
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO2/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.08 . More specific properties such as density, boiling point, and flash point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as an intermediate in the synthesis of organic compounds, and as a catalyst in organic reactions. It is also used as a solvent in chromatography and spectroscopy experiments. Additionally, this compound is used as a starting material in the synthesis of polymers and other polymeric materials.
Wirkmechanismus
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a highly reactive compound and reacts readily with other organic molecules. The reaction between this compound and other organic molecules is often referred to as a nucleophilic substitution reaction. In this reaction, the nucleophilic atom of the this compound molecule attacks the electrophilic center of the organic molecule, resulting in the formation of a new organic compound.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can have toxic effects if ingested or inhaled. It is known to cause irritation of the skin, eyes, and respiratory system. In addition, it is known to be a skin sensitizer and can cause allergic reactions in some individuals. It is also known to be a reproductive and developmental toxicant and can cause birth defects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene is a highly reactive compound and is often used in laboratory experiments due to its unique properties. The advantages of using this compound in laboratory experiments include its low cost, ease of use, and availability. Additionally, this compound can be used in a variety of organic reactions and can be used as a starting material for the synthesis of polymers and other polymeric materials. The main limitation of this compound is its toxicity, which can be hazardous if not handled properly.
Zukünftige Richtungen
There are a variety of future directions for the use of 2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene in scientific research. One potential application is in the synthesis of novel pharmaceuticals. Additionally, this compound can be used as a starting material in the synthesis of polymers and other polymeric materials. Furthermore, this compound can be used as a catalyst in organic reactions and as a reagent in the synthesis of organic compounds. Finally, this compound can be used in chromatography and spectroscopy experiments.
Synthesemethoden
2-Bromo-4-fluoro-1-methoxy-3-(methoxymethyl)benzene can be synthesized using a variety of methods. One commonly used method is the reaction of 2-bromo-4-fluorobenzene with methyl iodide in the presence of a strong base such as potassium carbonate or sodium hydroxide. This reaction yields this compound in an aqueous solution. Another method involves the reaction of 2-bromo-4-fluorobenzene with methoxymethyl chloride in the presence of a strong acid such as hydrochloric acid. This reaction yields this compound in an organic solvent.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQIGLEDREZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1Br)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














